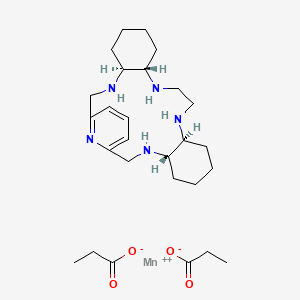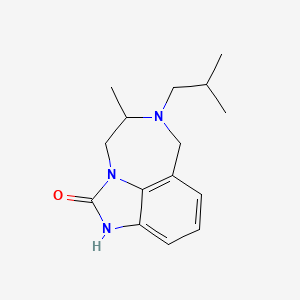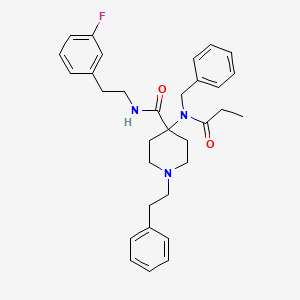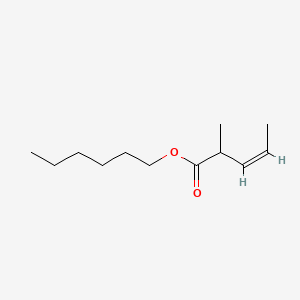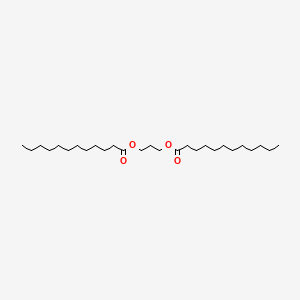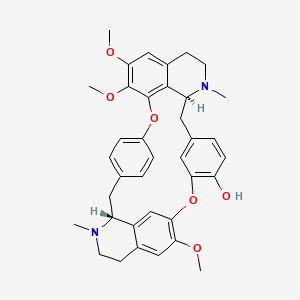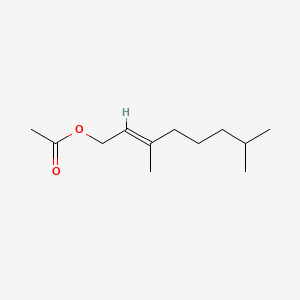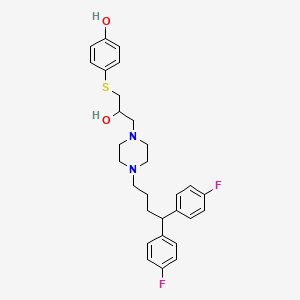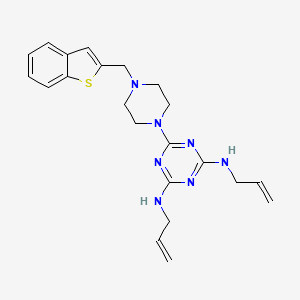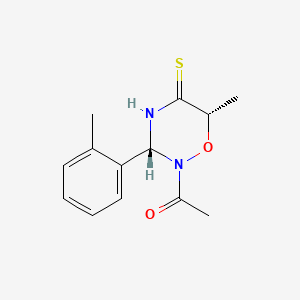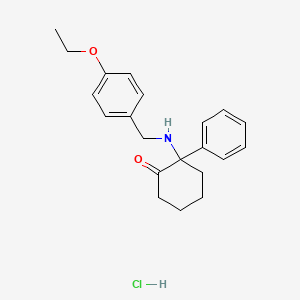
Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride is a complex organic compound with a unique structure that includes a cyclohexanone core, a p-ethoxybenzylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanone core. The p-ethoxybenzylamino group is introduced through a nucleophilic substitution reaction, where p-ethoxybenzylamine reacts with a suitable electrophile. The phenyl group is then added through a Friedel-Crafts alkylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-ethoxybenzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-amino-, hydrochloride
- Cyclohexanone, 2-phenyl-, hydrochloride
- Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride
Uniqueness
Cyclohexanone, 2-(p-ethoxybenzylamino)-2-phenyl-, hydrochloride is unique due to the presence of the p-ethoxybenzylamino group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
96783-24-3 |
|---|---|
Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-24-19-13-11-17(12-14-19)16-22-21(15-7-6-10-20(21)23)18-8-4-3-5-9-18;/h3-5,8-9,11-14,22H,2,6-7,10,15-16H2,1H3;1H |
InChI Key |
UYPOGKOIEVDDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2(CCCCC2=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


